1-Acetyl-6-fluoropiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-fluoropiperidin-2-one is a fluorinated piperidine derivative. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-fluoropiperidin-2-one can be synthesized through various methods. One common approach involves the fluorination of piperidine derivatives.
Industrial Production Methods: Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination reactions using specialized equipment to handle the reagents safely. The process typically includes steps like purification and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-6-fluoropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-fluoropiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Acetyl-6-fluoropiperidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic amine widely used in medicinal chemistry.
Fluorinated Pyridines: Compounds with similar fluorine substitution, used in various biological applications
Uniqueness: 1-Acetyl-6-fluoropiperidin-2-one is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C7H10FNO2 |
---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
1-acetyl-6-fluoropiperidin-2-one |
InChI |
InChI=1S/C7H10FNO2/c1-5(10)9-6(8)3-2-4-7(9)11/h6H,2-4H2,1H3 |
InChI-Schlüssel |
STPXWNUAEXQGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CCCC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.